Aminopropylcysteine

Catalog No.
S518624
CAS No.
51785-96-7
M.F
C6H14N2O2S
M. Wt
178.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopropylcysteine

CAS Number

51785-96-7

Product Name

Aminopropylcysteine

IUPAC Name

(2R)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

InChI

InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1

InChI Key

KLGFHUHSBPGOAU-YFKPBYRVSA-N

SMILES

C(CN)CSCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

4-thiahomolysine, aminopropylcysteine, S-(3-aminopropyl)cysteine, S-aminopropylcysteine

Canonical SMILES

C(CN)CSCC(C(=O)O)N

Isomeric SMILES

C(CN)CSC[C@@H](C(=O)O)N

Description

The exact mass of the compound Aminopropylcysteine is 178.0776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-3.3

Exact Mass

178.0776

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WTB572W7L2

Other CAS

51785-96-7

Wikipedia

Aminopropylcysteine

Dates

Modify: 2023-07-15
1: Hale JE, Beidler DE, Jue RA. Quantitation of cysteine residues alkylated with 3-bromopropylamine by amino acid analysis. Anal Biochem. 1994 Jan;216(1):61-6. PubMed PMID: 8135367.
2: Jue RA, Hale JE. Identification of cysteine residues alkylated with 3-bromopropylamine by protein sequence analysis. Anal Biochem. 1993 Apr;210(1):39-44. PubMed PMID: 8489023.
3: Coccia R, Foppoli C, Blarzino C, De Marco C, Pensa B. Transamination of some sulphur- or selenium-containing amino acids by bovine liver glutamine transaminase. Physiol Chem Phys Med NMR. 1992;24(4):313-21. PubMed PMID: 1296212.
4: Serao I, Costa M, Pecci L, Coccia R, Cavallini D. Oxidative deamination of S-aminopropylcysteine and S-aminoethylhomocysteine. Ital J Biochem. 1991 Jul-Aug;40(4):216-22. PubMed PMID: 1787055.
5: Cini C, Coccia R, Busiello V, Di Girolamo A, Di Girolamo M. Recognition of aminoethylhomocysteine and aminopropylcysteine by aminoacid transport systems and aminoacyl tRNA synthetases. Biochem Int. 1987 Jul;15(1):35-43. PubMed PMID: 3134889.
6: De Marco C, Rinaldi A, Fadda MB. Pyridoxal phosphate catalyzed alpha-beta elimination of S-gamma-aminopropylcysteine. Physiol Chem Phys. 1973;5(6):463-7. PubMed PMID: 4786099.

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